Home > Products > Screening Compounds P123981 > H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2
H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 -

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2

Catalog Number: EVT-10981158
CAS Number:
Molecular Formula: C26H32N6O6S2
Molecular Weight: 588.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 is a cyclic peptide that has garnered attention for its biological activities, particularly in relation to opioid receptor interactions. This compound is characterized by its unique structure, which includes a cyclic arrangement of amino acids, specifically incorporating D-Cysteine and Glycine. Its design aims to enhance receptor selectivity and potency as an agonist at mu-opioid receptors.

Source

The compound is synthesized through various methods that involve solid-phase peptide synthesis and cyclization techniques. Research has indicated its potential applications in pain management and the development of novel analgesics.

Classification

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 belongs to the class of cyclic peptides, specifically those that act as opioid receptor agonists. Its structural features allow it to interact selectively with mu-opioid receptors, which are critical in mediating pain relief.

Synthesis Analysis

Methods

The synthesis of H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The cyclic nature of the peptide is achieved through the formation of disulfide bridges between the D-Cysteine residues.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with a resin-bound amino acid, followed by deprotection and coupling steps to add subsequent amino acids.
  2. Cyclization: Cyclization can be achieved through oxidative conditions that promote disulfide bond formation between the thiol groups of D-Cysteines.
  3. Purification: The final product is purified using high-performance liquid chromatography to isolate the desired cyclic peptide from any by-products.
Molecular Structure Analysis

Structure

The molecular structure of H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 includes:

  • Amino Acids: Tyrosine, D-Cysteine, Glycine, Phenylalanine.
  • Cyclic Configuration: The cyclic structure is formed by linking the D-Cysteine residues through disulfide bonds.

Data

  • Molecular Formula: C26H32N6O6S2
  • Molecular Weight: Approximately 570.76 g/mol
  • 3D Structure: Computational modeling techniques such as Monte Carlo simulations can be used to predict the conformation of this cyclic peptide in solution, indicating favorable orientations for receptor binding .
Chemical Reactions Analysis

Reactions

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 can undergo several chemical reactions:

  1. Disulfide Formation: The oxidative coupling of thiol groups results in disulfide linkages, stabilizing the cyclic structure.
  2. Receptor Binding: The compound interacts with mu-opioid receptors through conformational changes that facilitate agonist activity.

Technical Details

The kinetics of receptor binding can be studied using radiolabeled ligands to quantify the binding affinity and efficacy at opioid receptors .

Mechanism of Action

Process

The mechanism by which H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 exerts its effects involves:

  1. Receptor Binding: The cyclic peptide binds to mu-opioid receptors, triggering intracellular signaling pathways.
  2. Agonist Activity: This binding leads to activation of G-proteins associated with the receptor, resulting in downstream effects such as inhibition of adenylate cyclase activity and modulation of neurotransmitter release.

Data

Studies have shown that modifications in the structure can significantly affect binding affinity and selectivity towards different opioid receptors .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 is typically soluble in polar solvents like water and dimethyl sulfoxide.
  • Stability: The stability of the disulfide bonds under physiological conditions is crucial for maintaining its biological activity.

Chemical Properties

  • pH Sensitivity: The compound may exhibit different solubility profiles at varying pH levels, influencing its pharmacokinetic properties.
  • Thermal Stability: Thermal analysis can provide insights into the thermal stability of the cyclic peptide during storage and handling.
Applications

Scientific Uses

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 has potential applications in:

  • Pain Management: As a potent mu-opioid receptor agonist, it may serve as a candidate for developing new analgesics with reduced side effects compared to traditional opioids.
  • Research Tools: The compound can be utilized in studies exploring opioid receptor biology and signaling pathways, contributing to a better understanding of pain mechanisms and treatment strategies .
Introduction to Cyclic Opioid Peptide Therapeutics

Historical Context of Opioid Peptide Discovery and Development

The endogenous opioid system was first characterized in the 1970s with the isolation of methionine-enkephalin (Tyr-Gly-Gly-Phe-Met) and leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu), linear peptides exhibiting affinity for delta and mu opioid receptors [7]. These discoveries revealed the body’s natural mechanism for pain modulation via G protein-coupled receptors (mu opioid receptor, delta opioid receptor, and kappa opioid receptor). Subsequent identification of beta-endorphins (mu opioid receptor-preferring) and dynorphins (kappa opioid receptor-preferring) established three major families of endogenous opioid peptides, all sharing the N-terminal Tyr-Gly-Gly-Phe motif critical for receptor engagement [5] [7]. Despite their high receptor affinity and selectivity, clinical translation was limited by rapid proteolytic degradation (half-lives < 2 minutes in plasma) and poor blood-brain barrier permeability [6] [9]. This spurred efforts to develop synthetic analogs with improved pharmacokinetic properties while retaining target specificity.

Rationale for Peptide Cyclization in Opioid Drug Design

Cyclization emerged as a key strategy to enhance metabolic stability and conformational restriction in opioid peptides. By constraining flexible linear structures into bioactive conformations, cyclization reduces entropy loss upon receptor binding, potentially increasing affinity and selectivity [2] [7]. Structural analyses confirmed that disulfide or lactam bridges:

  • Shield Proteolytic Sites: C-terminal amidation and cyclization protect against carboxypeptidases and aminopeptidases [7].
  • Enhance Bioavailability: Reduced polar surface area improves membrane permeability compared to linear analogs [9].
  • Lock Bioactive Conformations: Nuclear magnetic resonance studies show cyclic enkephalins adopt β-turn structures complementary to opioid receptor binding pockets [2].Early successes included cyclic deltorphin analogs with subnanomolar delta opioid receptor affinity and improved stability. This validated cyclization as a viable path toward clinically useful peptide analgesics [3] [7].

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH₂ as a Model System for Delta and Mu Opioid Receptor Targeting

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH₂ represents a prototypical cyclic pentapeptide engineered for balanced delta and mu opioid receptor activity. Its design incorporates:

  • Disulfide Cyclization: The D-Cys²-L-Cys⁵ bridge (or positional isomers) creates a 14-membered ring that stabilizes the Gly³-Phe⁴ β-turn critical for receptor engagement [2] [4].
  • Chiral Optimization: D-cysteine in position 2 enhances enzymatic resistance while L-cysteine in position 5 maintains receptor affinity [1] [2].
  • Receptor-Biased Signaling: Unlike linear enkephalins, this compound exhibits balanced agonism at both delta and mu opioid receptors, avoiding the respiratory depression associated with pure mu opioid receptor agonists like morphine [2] [4]. Pharmacological characterization in guinea pig ileum (mu opioid receptor model) and mouse vas deferens (delta opioid receptor model) confirmed dual agonism with IC₅₀ values of 1.65 nM and 0.60 nM, respectively (Table 1) [2].

Properties

Product Name

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2

IUPAC Name

(4R,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide

Molecular Formula

C26H32N6O6S2

Molecular Weight

588.7 g/mol

InChI

InChI=1S/C26H32N6O6S2/c27-18(10-16-6-8-17(33)9-7-16)24(36)32-21-14-40-39-13-20(23(28)35)31-26(38)19(11-15-4-2-1-3-5-15)30-22(34)12-29-25(21)37/h1-9,18-21,33H,10-14,27H2,(H2,28,35)(H,29,37)(H,30,34)(H,31,38)(H,32,36)/t18-,19-,20-,21-/m0/s1

InChI Key

VUVASMYWPNXOGI-TUFLPTIASA-N

Canonical SMILES

C1C(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)N)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

C1[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.